molecular formula C17H21N3O3 B4022622 N-[4-[3-(cyclopentylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

N-[4-[3-(cyclopentylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

Cat. No.: B4022622
M. Wt: 315.37 g/mol
InChI Key: XIHGBYUFMRYCCL-UHFFFAOYSA-N
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Description

N-[4-[3-(cyclopentylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylamino group and a dioxopyrrolidinyl moiety attached to a phenylacetamide backbone. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of methyl cyanoacetate and various substituted aryl or heteryl amines under solvent-free conditions at elevated temperatures . The reaction conditions often include stirring without solvent at room temperature or using a steam bath for several hours .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(cyclopentylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological or chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-[3-(cyclopentylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[3-(cyclopentylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide stands out due to its unique combination of a cyclopentylamino group and a dioxopyrrolidinyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[3-(cyclopentylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11(21)18-13-6-8-14(9-7-13)20-16(22)10-15(17(20)23)19-12-4-2-3-5-12/h6-9,12,15,19H,2-5,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHGBYUFMRYCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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